N-Hexadecanoyl coenzyme A lithium salt, also known as palmitoyl coenzyme A lithium salt, is a biochemical compound characterized by its long-chain fatty acid structure. It consists of a hexadecanoyl group (C16) covalently linked to coenzyme A, forming a thioester bond. The chemical formula for this compound is with a molecular weight of approximately 1004.94 g/mol (free acid basis) . This compound plays a critical role in lipid metabolism and is involved in various biochemical pathways.
N-Hexadecanoyl coenzyme A lithium salt exhibits significant biological activity:
The synthesis of n-hexadecanoyl coenzyme A lithium salt can be achieved through several methods:
N-Hexadecanoyl coenzyme A lithium salt has various applications across different fields:
Research on n-hexadecanoyl coenzyme A lithium salt has revealed several important interactions:
N-Hexadecanoyl coenzyme A lithium salt shares structural and functional similarities with other acyl-CoA derivatives. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
N-Octanoyl Coenzyme A Lithium Salt | C₃₉H₇₁N₇O₁₇P₃S·xLi⁺ | Shorter carbon chain (C8), involved in similar metabolic pathways. |
N-Dodecanoyl Coenzyme A Lithium Salt | C₄₃H₈₁N₇O₁₇P₃S·xLi⁺ | Medium-chain fatty acid (C12), different metabolic implications. |
N-Tetradecanoyl Coenzyme A Lithium Salt | C₄₅H₈₃N₇O₁₇P₃S·xLi⁺ | Longer carbon chain (C14), similar applications but varied kinetics. |
N-Hexadecanoyl coenzyme A lithium salt is unique due to its specific role in sphingolipid biosynthesis and its extensive involvement in post-translational modifications through palmitoylation. Its long-chain structure allows it to interact with various cellular components more effectively than shorter or longer chain counterparts.